molecular formula C18H27NO2 B185152 N-(4-methoxyphenyl)undec-10-enamide CAS No. 76691-45-7

N-(4-methoxyphenyl)undec-10-enamide

Cat. No.: B185152
CAS No.: 76691-45-7
M. Wt: 289.4 g/mol
InChI Key: HBBKITXQQTYAAN-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)undec-10-enamide is a long-chain unsaturated fatty acid amide featuring a methoxyphenyl group at the N-terminus and an undecenyl chain terminating in a double bond. The compound’s structure combines the lipophilic undecenamide backbone with the polar methoxyphenyl substituent, which may influence its physicochemical properties (e.g., solubility, melting point) and biological interactions.

Its structural analogs, such as N-(3-hydroxypropyl)-undec-10-enamide, have been utilized in reaction yield enhancement via radical cyclization, indicating that the undecenamide backbone may serve as a versatile scaffold for synthetic modifications .

Properties

CAS No.

76691-45-7

Molecular Formula

C18H27NO2

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)undec-10-enamide

InChI

InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-11-18(20)19-16-12-14-17(21-2)15-13-16/h3,12-15H,1,4-11H2,2H3,(H,19,20)

InChI Key

HBBKITXQQTYAAN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCCCCCCC=C

Other CAS No.

76691-45-7

Origin of Product

United States

Comparison with Similar Compounds

(a) N-(4-Nitrophenyl)undec-10-enamide

  • Structural Difference: Replacement of the methoxy (-OCH₃) group with a nitro (-NO₂) group.
  • Impact : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering hydrogen-bonding capabilities. This substitution may decrease solubility in polar solvents compared to the methoxy analog. Computational studies of similar nitro-substituted amides suggest enhanced dipole moments and altered crystal packing due to nitro group interactions .

(b) N-(3-Hydroxypropyl)-undec-10-enamide

  • Structural Difference : A hydroxypropyl group replaces the methoxyphenyl moiety.
  • This compound demonstrated utility in radical cyclization reactions, achieving 60% yield in maleic anhydride synthesis, highlighting the undecenamide chain’s reactivity in radical-mediated processes .

Backbone and Functional Group Modifications

(a) Ethyl p-Methoxycinnamate Derivatives

  • Structural Difference : A cinnamate ester replaces the undecenamide chain.

(b) N-(4-Methoxyphenyl)formamide Xylosides

  • Structural Difference : A shorter formamide backbone with β-D-xyloside conjugation.
  • Impact: Glycosylation enhances water solubility and may influence metabolic stability.

Bioactivity Comparisons

(a) Thiazol-2-yl Derivatives with 4-Methoxyphenyl Groups

  • Example : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide.
  • Bioactivity : Exhibited cardioprotective effects superior to Levocarnitine and Mildronate in hypoxia models. The methoxyphenyl group likely contributes to π-π interactions with target proteins, though the thiazole ring is critical for potency .

(b) Thiourea Derivatives of Ethyl p-Methoxycinnamate

  • Example : (E)-3-(4-Methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent/Backbone Variation Molecular Formula Key Properties/Activities References
N-(4-Methoxyphenyl)undec-10-enamide Methoxyphenyl, undecenamide C₁₈H₂₅NO₂ Lipophilic, potential H-bonding Inferred
N-(4-Nitrophenyl)undec-10-enamide Nitrophenyl C₁₇H₂₄N₂O₃ High dipole moment, poor solubility
N-(3-Hydroxypropyl)-undec-10-enamide Hydroxypropyl C₁₄H₂₅NO₂ Enhanced H-bonding, 60% reaction yield
Ethyl p-Methoxycinnamate Cinnamate ester C₁₂H₁₄O₃ Non-cytotoxic (IC₅₀ > 100 µM)
N-(4-Methoxyphenyl)formamide xyloside Formamide, xyloside C₁₂H₁₅NO₆ Glycosylation-compatible

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